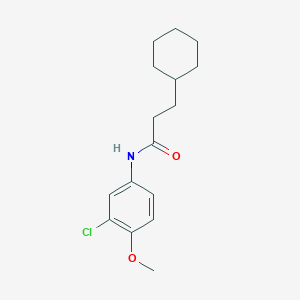![molecular formula C16H18N2O4S B5739499 N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B5739499.png)
N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is a sulfonamide derivative with a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves the reaction of 3-methoxybenzylamine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of N-(4-{[(3-HYDROXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE.
Reduction: Formation of N-(4-{[(3-METHOXYPHENYL)METHYL]AMINO}PHENYL)ACETAMIDE.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}ACETAMIDE
- 4-AMINO-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- 4-AMINO-N-(3-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-6-8-16(9-7-14)23(20,21)17-11-13-4-3-5-15(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALHYOWEYMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![4,5-DIMETHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5739434.png)
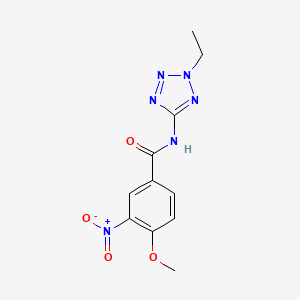
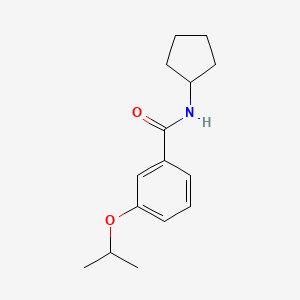
![1-(2,3-dihydroindol-1-yl)-2-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B5739466.png)

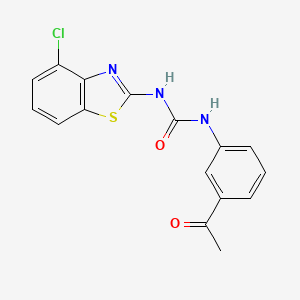
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B5739486.png)
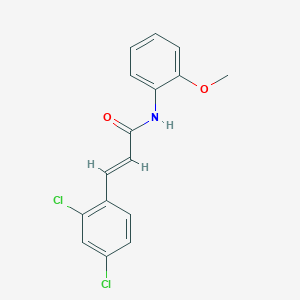
![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![4-(3-hydroxypropyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)
